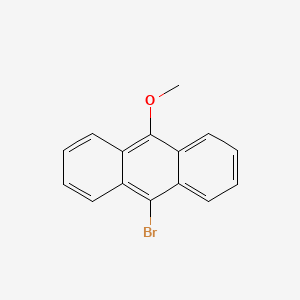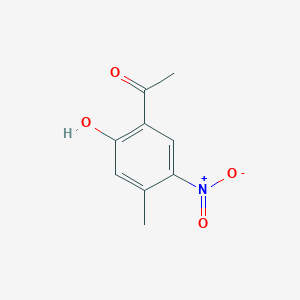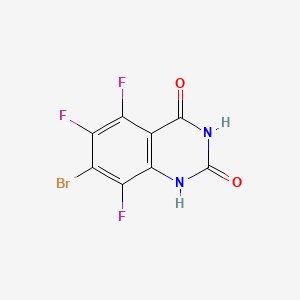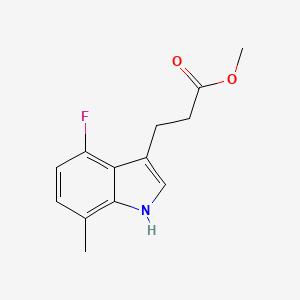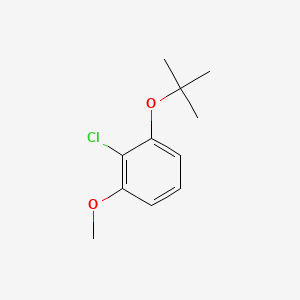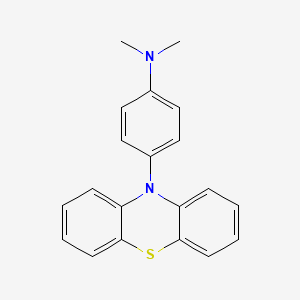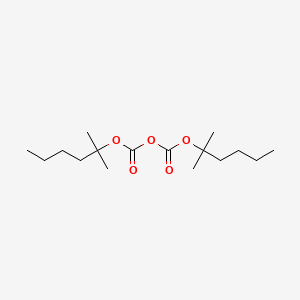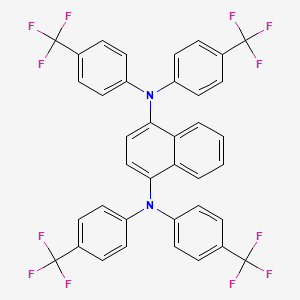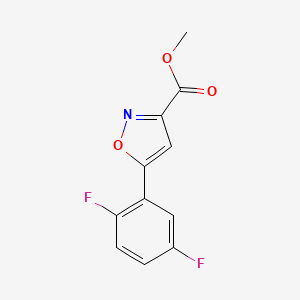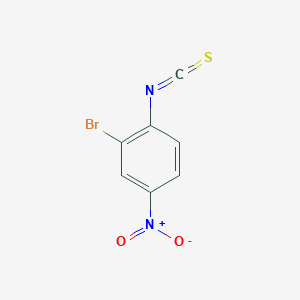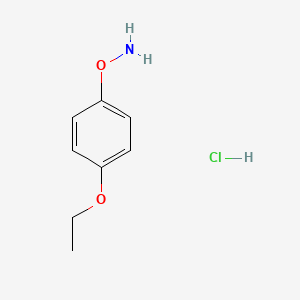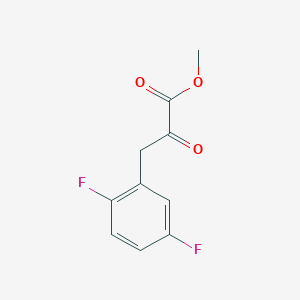![molecular formula C7H6ClN3O B13702896 5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13702896.png)
5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of chlorine and methoxy substituents at the 5 and 6 positions, respectively, imparts unique chemical properties to this compound, making it of significant interest in various fields of scientific research .
Métodos De Preparación
The synthesis of 5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through a series of steps including condensation, cyclization, and substitution reactions . The reaction conditions often involve the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product .
Análisis De Reacciones Químicas
5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or microbial growth . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position and nature of substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused to a pyrazole ring and exhibit different chemical and biological properties.
Pyrazoloquinolines: These compounds contain a quinoline ring fused to a pyrazole ring and are studied for their unique pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazolopyridine derivatives .
Propiedades
Fórmula molecular |
C7H6ClN3O |
|---|---|
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H6ClN3O/c1-12-6-2-4-5(3-9-11-4)10-7(6)8/h2-3H,1H3,(H,9,11) |
Clave InChI |
MBXNMFDREPLBEX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=C2C=NNC2=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


